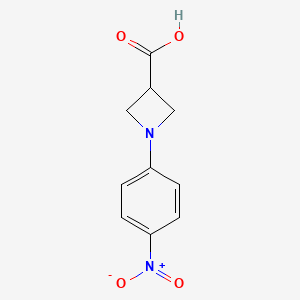

1-(4-Nitrophenyl)azetidine-3-carboxylic acid

Description

1-(4-Nitrophenyl)azetidine-3-carboxylic acid is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted at the 3-position with a carboxylic acid group and at the 1-position with a 4-nitrophenyl moiety. Its molecular formula is C₁₀H₁₀N₂O₄, with a molecular weight of 222.20 g/mol (estimated from and ). The nitro group at the para position of the phenyl ring imparts strong electron-withdrawing effects, influencing reactivity, solubility, and biological interactions. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in targeting sphingosine-1-phosphate (S1P) receptors and other G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

1-(4-nitrophenyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10(14)7-5-11(6-7)8-1-3-9(4-2-8)12(15)16/h1-4,7H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACDUYKKXZNEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734745 | |

| Record name | 1-(4-Nitrophenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887595-98-4 | |

| Record name | 1-(4-Nitrophenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with azetidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-efficiency .

Chemical Reactions Analysis

1-(4-Nitrophenyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its nitro group allows for various chemical transformations, such as reduction to amines or substitution reactions.

-

Chemical Reactions : 1-(4-Nitrophenyl)azetidine-3-carboxylic acid undergoes several key reactions:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Typically involves sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The nitro group can be replaced by other functional groups under suitable conditions.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, HO | Oxidized products |

| Reduction | NaBH, LiAlH | Amines |

| Substitution | Various nucleophiles | Substituted derivatives |

Medicine

- Drug Development : Ongoing research is exploring the potential of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid in drug development. Its ability to interact with specific biological targets makes it a candidate for pharmaceuticals aimed at treating various conditions .

- Biological Activity : The compound may act as an inhibitor or activator of certain enzymes, which is critical in understanding its therapeutic applications. The exact mechanisms are still under investigation but suggest a role in modulating biochemical pathways.

Industry

- Material Science : In industrial applications, this compound is utilized in the production of polymers and materials where its unique properties can be leveraged to create new materials with enhanced characteristics.

- Agricultural Applications : There is evidence suggesting that azetidine derivatives can function as plant hybridizing agents, particularly due to their ability to induce male sterility in plants. This application could have significant implications for agricultural biotechnology .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid:

- A study published in Molecules discusses the synthesis of new azetidine derivatives and their potential pharmacological activities, emphasizing the significance of such compounds in drug design .

- Research has demonstrated that azetidine derivatives can be effectively used in aza-Michael addition reactions, leading to the formation of various nitrogen-containing heterocycles which are valuable in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins and enzymes in biological systems .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Similar compounds retain the azetidine-3-carboxylic acid core but vary in substituents on the nitrogen atom. Key analogues include:

Substituent Impact :

- Electron-withdrawing groups (e.g., NO₂, CN): Increase polarity and reduce log P (e.g., 1-(4-Nitrophenyl)azetidine-3-carboxylic acid has lower lipophilicity than 1-(4-methylphenyl) analogues) .

- Electron-donating groups (e.g., NH₂) : Enhance solubility in aqueous media but may reduce metabolic stability .

- Bulky/halogenated groups (e.g., CF₃, Cl) : Improve target binding affinity and blood-brain barrier penetration (e.g., siponimod’s trifluoromethyl group enhances CNS activity) .

Physicochemical Properties

| Property | 1-(4-Nitrophenyl)azetidine-3-carboxylic acid | 1-(4-Aminophenyl)azetidine-3-carboxylic acid | 1-(4-Cyanophenyl)azetidine-3-carboxylic acid | Siponimod |

|---|---|---|---|---|

| Log Po/w | ~0.86 (estimated) | ~0.35 | ~1.12 | 4.5 |

| TPSA (Ų) | 89.7 | 80.7 | 76.7 | 98.9 |

| Solubility (mg/mL) | ~40 (highly soluble) | ~50 | ~30 | <0.1 |

| BBB Penetration | Low | Moderate | Moderate | High |

Key Observations :

- The nitro group in 1-(4-Nitrophenyl)azetidine-3-carboxylic acid increases topological polar surface area (TPSA), reducing BBB permeability compared to siponimod, which has a lipophilic trifluoromethyl group .

- Cyanophenyl analogues exhibit balanced lipophilicity, making them suitable for oral bioavailability .

Biological Activity

1-(4-Nitrophenyl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-(4-Nitrophenyl)azetidine-3-carboxylic acid features a nitrophenyl group attached to an azetidine ring, which contributes to its unique biological activity. The presence of the nitro group enhances the electron-withdrawing capacity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that 1-(4-Nitrophenyl)azetidine-3-carboxylic acid exhibits various biological activities, including:

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the activation of p53 and caspase pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cysteine proteases, particularly cathepsin L, with implications for therapeutic applications in cancer treatment.

Anticancer Mechanism

The compound's anticancer properties are primarily attributed to its ability to induce apoptosis in cancer cells. For instance, flow cytometry assays have revealed that it effectively triggers cell death in human breast adenocarcinoma (MCF-7) cells by increasing p53 expression and activating caspase-3 cleavage. This suggests a dose-dependent mechanism where higher concentrations lead to increased apoptotic activity.

Enzyme Inhibition

1-(4-Nitrophenyl)azetidine-3-carboxylic acid has been investigated for its inhibitory effects on various enzymes. Notably, it exhibits significant selectivity for cathepsin L over other cysteine proteases. The binding affinity is enhanced due to the hydrophobic interactions facilitated by the nitrophenyl group.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Target | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | Induces apoptosis | |

| Enzyme Inhibition | Cathepsin L | IC50 = 94 pM | |

| Cytotoxicity | U-937 | Dose-dependent cytotoxicity |

Case Study 1: Apoptosis Induction in MCF-7 Cells

In a study examining the effects of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid on MCF-7 cells, researchers found that treatment with the compound resulted in a significant increase in apoptotic markers, including elevated levels of p53 and activated caspase-3. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic strategies against breast cancer.

Case Study 2: Selective Inhibition of Cysteine Proteases

Another investigation focused on the compound's role as an inhibitor of cathepsin L. The study reported an IC50 value of 94 pM, indicating strong binding affinity and potential for development as a therapeutic agent targeting cysteine proteases involved in cancer progression. The findings suggest that structural modifications could enhance potency and selectivity further.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Nitrophenyl)azetidine-3-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves multi-step reactions, such as:

Azetidine ring formation : Cyclization of precursor amines or esters under basic conditions.

Nitrophenyl coupling : Suzuki-Miyaura or Ullmann-type coupling to introduce the 4-nitrophenyl group.

Carboxylic acid functionalization : Hydrolysis of ester intermediates under acidic or basic conditions.

Characterization relies on IR spectroscopy (to confirm carboxylic acid C=O stretching at ~1700 cm⁻¹) and ¹H/¹³C NMR (to verify azetidine ring protons at δ 3.0–4.0 ppm and nitrophenyl aromatic signals at δ 7.5–8.5 ppm). Purity is assessed via HPLC or LC-MS .

Q. Which analytical techniques are critical for confirming the structural integrity of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ peak matching theoretical mass).

- X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing (if crystalline).

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations.

Cross-validation with computational tools (e.g., PubChem’s InChI key) ensures consistency with published data .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate nitro group photodegradation.

- Humidity control : Karl Fischer titration to monitor hygroscopicity; desiccants recommended for long-term storage.

Refer to safety data sheets for handling guidelines (e.g., storage at –20°C in inert atmospheres) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid?

- Methodological Answer : Apply factorial design of experiments (DoE) to identify critical parameters:

- Variables : Temperature, catalyst loading, solvent polarity.

- Response surface methodology (RSM) : Model interactions between variables to maximize yield.

Example table for optimization:

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer :

- Comparative analysis : Cross-check with structurally similar compounds (e.g., azetidine-3-carboxylic acid derivatives in PubChem).

- Dynamic NMR : Resolve conformational equilibria causing signal splitting.

- DFT simulations : Predict theoretical NMR shifts using Gaussian or ORCA software and compare with experimental data.

Discrepancies often arise from solvent effects or proton exchange; deuterated solvent controls are essential .

Q. What strategies are effective for designing biologically active derivatives of this compound?

- Methodological Answer :

- Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) to the azetidine ring or nitrophenyl moiety.

- Docking studies : Use AutoDock or Schrödinger to predict binding affinity with target proteins (e.g., enzymes with nitroaromatic recognition sites).

- QSAR modeling : Correlate electronic properties (Hammett σ constants) with bioactivity data.

Validate derivatives via in vitro assays (e.g., enzyme inhibition kinetics) .

Q. How can computational methods elucidate the reaction mechanism of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid formation?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states and energy barriers for key steps (e.g., ring closure or nitrophenyl coupling).

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Machine learning : Train models on reaction databases to predict regioselectivity.

Pair computational findings with experimental validation (e.g., isotopic labeling to track bond formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.